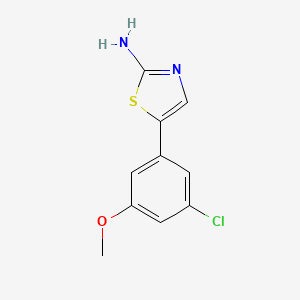![molecular formula C11H14N2O B14011562 3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is a heterocyclic compound that features a spiro linkage between a furo[2,3-C]pyridine and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a furo[2,3-C]pyridine derivative with a piperidine derivative under specific conditions. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spiro linkage. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may disrupt key cellular signaling pathways by binding to enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine]: Another spiro compound with a different ring fusion pattern.
Spiro-azetidin-2-one derivatives: Known for their biological activities and structural similarities.
Uniqueness
3H-Spiro[furo[2,3-C]pyridine-2,4’-piperidine] is unique due to its specific spiro linkage and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
spiro[3H-furo[2,3-c]pyridine-2,4'-piperidine] |
InChI |
InChI=1S/C11H14N2O/c1-4-13-8-10-9(1)7-11(14-10)2-5-12-6-3-11/h1,4,8,12H,2-3,5-7H2 |
InChI Key |
UGLPVLCFWGFVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
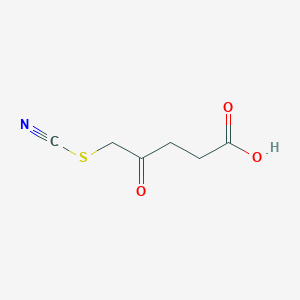
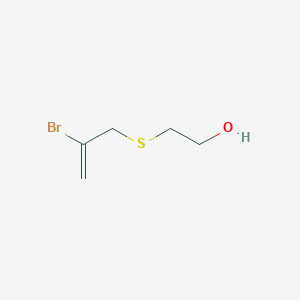
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
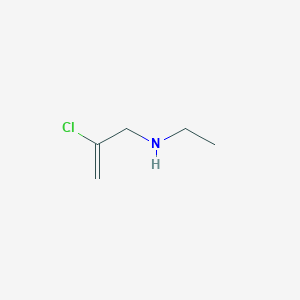
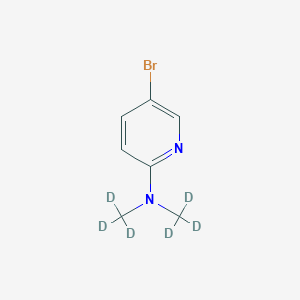

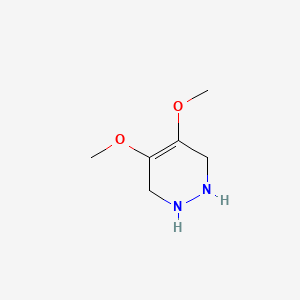
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


